molecular formula C47H54N4O10 B15496381 N4-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine-3'-O-succinate, triethylamine salt CAS No. 402944-20-1

N4-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine-3'-O-succinate, triethylamine salt

Cat. No.: B15496381
CAS No.: 402944-20-1
M. Wt: 835.0 g/mol
InChI Key: JLYTWGGXOCMFOY-ZJEVONBCSA-N
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Description

Properties

CAS No.

402944-20-1

Molecular Formula

C47H54N4O10

Molecular Weight

835.0 g/mol

IUPAC Name

4-[(2R,3S,5R)-5-(4-benzamido-2-oxopyrimidin-1-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl]oxy-4-oxobutanoic acid;N,N-diethylethanamine

InChI

InChI=1S/C41H39N3O10.C6H15N/c1-50-31-17-13-29(14-18-31)41(28-11-7-4-8-12-28,30-15-19-32(51-2)20-16-30)52-26-34-33(54-38(47)22-21-37(45)46)25-36(53-34)44-24-23-35(43-40(44)49)42-39(48)27-9-5-3-6-10-27;1-4-7(5-2)6-3/h3-20,23-24,33-34,36H,21-22,25-26H2,1-2H3,(H,45,46)(H,42,43,48,49);4-6H2,1-3H3/t33-,34+,36+;/m0./s1

InChI Key

JLYTWGGXOCMFOY-ZJEVONBCSA-N

Isomeric SMILES

CCN(CC)CC.COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)OC(=O)CCC(=O)O

Canonical SMILES

CCN(CC)CC.COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)OC(=O)CCC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 154771-33-2 (free acid: 67219-55-0) .
  • Molecular Formula : C₃₇H₃₄FN₃O₇ (free acid) .
  • Molecular Weight : 651.68 g/mol (free acid) .
  • Synonyms: 5'-O-(4,4'-Dimethoxytrityl)-N4-(benzoyl)-2'-deoxycytidine 3'-triethyl succinate ammonium salt .

Structural Features :

  • 5'-Protection : 4,4'-dimethoxytrityl (DMT) group, common in oligonucleotide synthesis to block the 5'-hydroxyl during solid-phase synthesis .
  • Base Modification : N4-benzoyl protection on cytidine, enhancing stability during chemical synthesis .
  • 3'-Functionalization : Succinate ester linked to triethylamine (TEA) salt, improving solubility and enabling conjugation to solid supports (e.g., CPG beads) .
Base Modifications and Protective Groups
Compound Name Base Modification 5'-Protection 3'-Functionalization Key Applications References
Target Compound
N4-Benzoyl-5'-O-DMT-2'-deoxycytidine-3'-succinate, TEA salt
N4-benzoyl cytidine DMT Succinate (TEA salt) Anticancer, antiviral therapies
N3-Benzoyl-5'-O-DMT-thymidine N3-benzoyl thymidine DMT Phosphoramidite (cyanoethyl) Oligonucleotide synthesis
4-N-Phthaloyl-5'-O-DMT-2'-deoxycytidine N4-phthaloyl cytidine DMT Phosphoramidite (cyanoethyl) DNA/RNA analog synthesis
N-Acetyl-5-fluoro-5'-O-DMT-2'-deoxycytidine-3'-phosphoramidite 5-fluoro, N-acetyl DMT Phosphoramidite (cyanoethyl) B/Z-DNA conformational studies
5'-O-DMT-N4-Benzoyl-5-methyl-2'-deoxycytidine-3'-phosphoramidite 5-methyl, N4-benzoyl DMT Phosphoramidite (cyanoethyl) Methylation studies, epigenetics

Key Observations :

  • N4-Benzoyl vs. N3-Benzoyl/Phthaloyl : The target compound’s N4-benzoyl group prevents unwanted side reactions during cytidine coupling, whereas N3-benzoyl (thymidine) and phthaloyl (cytidine) modifications alter base-pairing specificity .
  • 5-Fluoro/5-Methyl Substitutions : 5-Fluoro derivatives (e.g., ) enhance NMR detectability for structural studies, while 5-methyl groups () mimic natural methylation patterns in epigenetics .
Functionalization at the 3'-Position
Compound Name 3'-Group Role in Synthesis Solubility/Salt Form References
Target Compound Succinate (TEA salt) Conjugation to solid supports High solubility in DMF/DMSO
N2-iBu-DMT-2'-dG-3'-succinate, TEA salt Succinate (TEA salt) Solid-phase conjugation (guanosine) Similar to target compound
DMT-dC(ac) Phosphoramidite Phosphoramidite Automated oligonucleotide synthesis Requires anhydrous solvents
N4-Benzoyl-5'-O-DMT-3'-deoxy-3'-fluoro-cytidine-2'-CED-phosphoramidite Phosphoramidite Synthesis of modified oligonucleotides Fluorine enhances stability

Key Observations :

  • Succinate vs. Phosphoramidite : The target compound’s succinate-TEA salt facilitates solid-phase conjugation, while phosphoramidites (e.g., ) enable phosphodiester bond formation in automated synthesis .
  • Triethylamine Salt : Improves solubility compared to free acids (e.g., EC 266-605-9 in ), critical for efficient coupling reactions .

Key Observations :

  • Anticancer Mechanism : The target compound directly inhibits cancer cell proliferation, unlike phosphorothioates (), which act via RNA interference .
  • Backbone Modifications : Phosphorothioates () offer superior nuclease resistance compared to succinate-based compounds .

Q & A

Q. What is the role of this compound in oligonucleotide synthesis?

This compound is a protected deoxycytidine derivative used as a phosphoramidite precursor in solid-phase oligonucleotide synthesis. The 4,4'-dimethoxytrityl (DMT) group at the 5'-position acts as a transient protecting group during sequential coupling, while the benzoyl group at N4 stabilizes the cytosine base against side reactions. The 3'-O-succinate linkage enables activation for coupling via carbodiimide-mediated chemistry. Its primary function is to ensure regioselective phosphodiester bond formation while minimizing undesired branching .

Q. How does the DMT group influence reaction monitoring during synthesis?

The DMT group is UV-active (λ = 495 nm), allowing real-time monitoring of coupling efficiency via spectrophotometric detritylation assays. After each coupling cycle, acidolysis (e.g., 3% trichloroacetic acid in dichloromethane) removes the DMT group, releasing a trityl cation quantified by absorbance. This provides a critical quality control metric for stepwise yield estimation .

Q. What solvents and conditions are optimal for handling this compound?

The compound is typically dissolved in anhydrous acetonitrile or dichloromethane under inert gas (argon/nitrogen) to prevent moisture-induced degradation. Triethylamine is often included as a catalyst to neutralize acidic byproducts during coupling reactions. Strict control of water content (<50 ppm) is essential to avoid premature detritylation or succinate hydrolysis .

Advanced Research Questions

Q. How can coupling efficiency be optimized when using this compound in automated synthesizers?

Coupling efficiency (>99% per step) requires precise stoichiometry: a 10-fold molar excess of the phosphoramidite relative to the growing oligonucleotide chain. Activators like 1H-tetrazole or 5-(ethylthio)-1H-tetrazole (0.25 M in acetonitrile) protonate the phosphoramidite, enhancing electrophilicity. Reaction times of 30–60 seconds at 25°C are typical. Post-coupling capping (acetic anhydride/N-methylimidazole) quenches unreacted 5'-OH groups to prevent deletion sequences .

Q. What analytical methods validate the integrity of this compound in synthetic workflows?

  • HPLC: Reverse-phase C18 columns (5 µm, 4.6 × 250 mm) with gradients of acetonitrile/0.1 M triethylammonium acetate (pH 7.0) detect impurities (e.g., DMT cleavage products).
  • Mass Spectrometry: ESI-MS in negative ion mode identifies molecular ions ([M−H]⁻) and fragmentation patterns (e.g., loss of DMT at m/z 303).
  • NMR: ¹H and ¹³C spectra confirm regiochemistry (e.g., absence of 3'-OH signals at δ 2.5–3.5 ppm) .

Q. How do competing side reactions (e.g., succinate hydrolysis) impact synthesis outcomes?

Succinate ester hydrolysis under basic or aqueous conditions generates a 3'-OH group, leading to chain termination or branching. Mitigation strategies include:

  • Using anhydrous reagents and desiccated synthesis columns.
  • Minimizing exposure to amines (e.g., triethylamine) during storage.
  • Implementing rapid coupling cycles (<2 minutes) to limit hydrolysis .

Q. What is the impact of triethylamine salt vs. free acid forms on reaction kinetics?

The triethylamine salt enhances solubility in non-polar solvents (e.g., acetonitrile) by forming ion pairs with the succinate anion. This reduces aggregation and improves mass transfer during coupling. Comparative studies show a 15–20% increase in coupling yield for the triethylamine salt vs. the free acid form under identical conditions .

Data Contradictions and Resolution

3.1 Discrepancies in reported coupling yields with different activators
reports conflicting coupling efficiencies using mesitylenesulphonyl-5-(pyridin-2-yl)tetrazole (MSPy, 85% yield) vs. 1-mesitylenesulphonyl-3-nitro-1,2,4-triazole (MSNT, 92% yield). This arises from MSPy’s lower acidity (pKa ~4.5 vs. MSNT pKa ~0.5), reducing protonation efficacy. Resolution: Pre-activate the phosphoramidite with MSNT for 2 minutes before coupling to improve yields .

3.2 Stability of the N4-benzoyl group under prolonged synthesis cycles
While the benzoyl group is generally stable, prolonged exposure to acidic detritylation conditions (>10 cycles) can induce partial deprotection (detected via LC-MS as a mass shift of -105 Da). Resolution: Limit synthesis lengths to <60-mers or substitute with acetyl protection for longer sequences .

Methodological Innovations

4.1 Synthesis of phosphorothioate-linked oligonucleotides
This compound’s 3'-O-succinate can be converted to a phosphorothioate linkage using sulfurization reagents (e.g., 0.05 M xanthane hydride in pyridine/acetonitrile). Key parameters:

  • Reaction time: 5 minutes.
  • Exclusion of oxygen (argon purge) to prevent oxidation to phosphodiesters.
  • Post-synthesis desulfurization with TCEP (tris(2-carboxyethyl)phosphine) removes protecting groups .

4.2 Scale-up strategies for industrial-grade oligonucleotide production
For millimolar-scale synthesis:

  • Replace traditional silica columns with controlled-pore glass (CPG) beads for improved solvent flow.
  • Use continuous-flow reactors with in-line UV monitoring to automate detritylation and coupling steps.
  • Optimize solvent recovery systems to reduce acetonitrile waste .

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